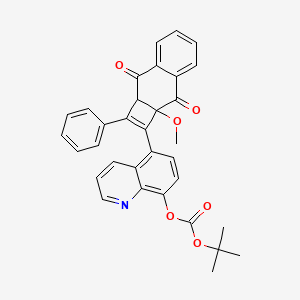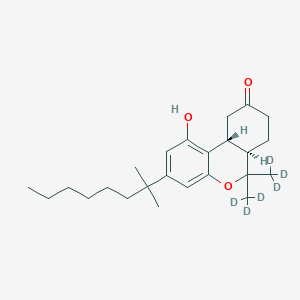
Nabilone-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nabilone-d6 is a deuterated analog of nabilone, a synthetic cannabinoid that mimics the structure and pharmacological activity of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Nabilone is primarily used for its antiemetic properties, particularly in the treatment of nausea and vomiting associated with cancer chemotherapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nabilone-d6 involves the incorporation of deuterium atoms into the nabilone molecule. This can be achieved through various synthetic pathways, including chiral pool-based and asymmetric chemo- and biocatalytic approaches . The specific reaction conditions for the synthesis of this compound are not widely documented, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for the synthesis of nabilone, with additional steps to incorporate deuterium. This may involve the use of specialized equipment and reagents to ensure the high purity and yield of the deuterated compound .
化学反応の分析
Types of Reactions
Nabilone-d6, like nabilone, can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions can vary, but they generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce hydroxylated or ketone derivatives, while reduction can produce fully saturated analogs .
科学的研究の応用
Nabilone-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of nabilone.
Biology: Used in studies to understand the interaction of cannabinoids with biological systems, particularly the endocannabinoid system.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain, multiple sclerosis, and fibromyalgia.
Industry: Used in the development of new cannabinoid-based pharmaceuticals and in quality control processes .
作用機序
Nabilone-d6 exerts its effects by interacting with the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are widely distributed throughout the central and peripheral nervous systems and play a role in various physiological processes, including pain modulation, appetite regulation, and immune response . This compound acts as a partial agonist at these receptors, mimicking the effects of endogenous cannabinoids .
類似化合物との比較
Similar Compounds
Dronabinol: Another synthetic cannabinoid that mimics the effects of THC and is used for similar therapeutic purposes.
Nabiximols: A cannabinoid-based medication that contains both THC and cannabidiol (CBD) and is used for the treatment of multiple sclerosis and other conditions.
Cannabidiol (CBD): A non-psychoactive cannabinoid that has a wide range of therapeutic applications, including the treatment of epilepsy and anxiety
Uniqueness of Nabilone-d6
This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research to study the metabolism and pharmacokinetics of nabilone and other cannabinoids .
特性
分子式 |
C24H36O3 |
|---|---|
分子量 |
378.6 g/mol |
IUPAC名 |
(6aR,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one |
InChI |
InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19-/m1/s1/i4D3,5D3 |
InChIキー |
GECBBEABIDMGGL-RWZUIIDJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H] |
正規SMILES |
CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



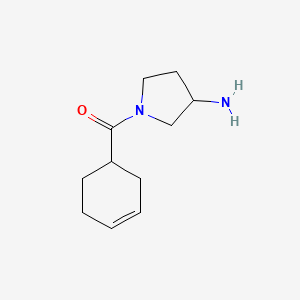
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
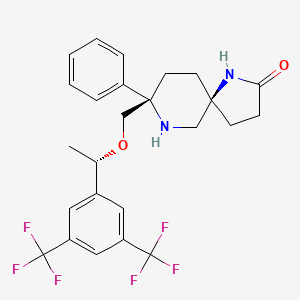
![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
![methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13443319.png)
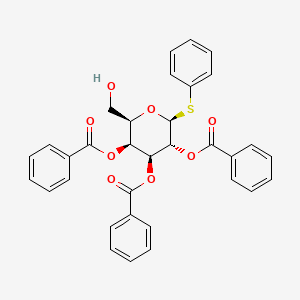
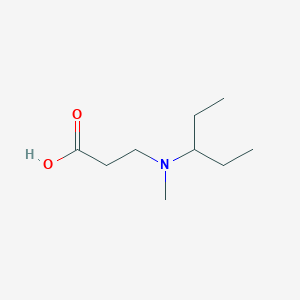
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
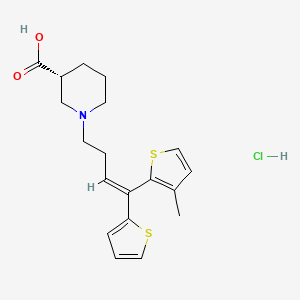
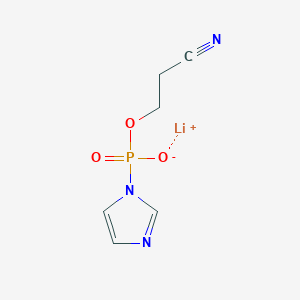
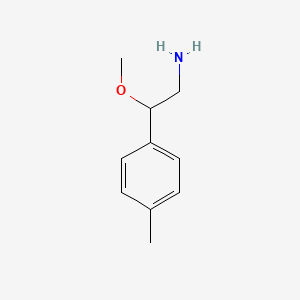
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
